molecular formula C19H18N4O4S B2833298 N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1207054-25-8

N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

カタログ番号: B2833298
CAS番号: 1207054-25-8
分子量: 398.44
InChIキー: IBFNCNXIMZYBOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This oxalamide derivative features a pyridazinone core substituted with a furan-2-yl group at the 3-position, linked via an ethyl chain to an oxalamide moiety. The terminal phenyl ring bears a methylthio (-SMe) substituent at the 2-position.

特性

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-28-16-7-3-2-5-14(16)21-19(26)18(25)20-10-11-23-17(24)9-8-13(22-23)15-6-4-12-27-15/h2-9,12H,10-11H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFNCNXIMZYBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Oxalamide-Based Analogues

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structural Differences: Replaces the furan-pyridazinone-ethyl chain with a pyridin-2-yl ethyl group and a 2,4-dimethoxybenzyl substituent. Activity: A potent umami flavor enhancer (EC₅₀ = 0.3 µM for TAS1R1/TAS1R3 activation) . Metabolism: Rapidly hydrolyzed to non-toxic metabolites, with a No Observed Effect Level (NOEL) of 100 mg/kg/day in rodents for structurally related oxalamides .
  • N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) Key Feature: Lacks the pyridazinone ring but retains the oxalamide backbone. Safety Margin: Margin of safety = 500 million relative to estimated human exposure (0.0002 µg/kg/day) .

Pyridazinone Derivatives

  • 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 898132-80-4)

    • Structural Contrast : Replaces the oxalamide group with an acetamide and introduces a trifluoromethylphenyl substituent.
    • Physicochemical Properties : Higher lipophilicity (logP ~3.2) due to the CF₃ group, compared to the target compound’s logP ~2.8 (estimated) .
  • N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine

    • Core Modification : Pyridazine substituted with pyrazole instead of furan.
    • Bioactivity : Demonstrates moderate kinase inhibitory activity (IC₅₀ ~150 nM for VEGFR2) but lacks the oxalamide moiety .

Regorafenib-Inspired Analogues

  • N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)
    • Key Features : Incorporates a chloro-CF₃-phenyl group and a fluorinated pyridine carboxamide.
    • Biological Activity : Potent antiproliferative activity (IC₅₀ = 12 nM in colorectal cancer models) due to multi-kinase inhibition .

Comparative Data Table

Compound Name Structural Features Biological Activity Potency (EC₅₀/IC₅₀) Key Reference
Target Compound Furan-pyridazinone, oxalamide, -SMe Underexplored N/A
S336 (CAS 745047-53-4) Pyridin-2-yl ethyl, dimethoxybenzyl Umami agonist 0.3 µM
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-acetamide Trifluoromethylphenyl, acetamide Kinase inhibition (predicted) N/A
Regorafenib analogue (1c) Chloro-CF₃-phenyl, fluoropyridine carboxamide Anticancer (multi-kinase) 12 nM

Research Findings and Implications

  • Metabolic Stability: Oxalamides like S336 exhibit rapid hydrolysis, suggesting the target compound may share similar metabolic pathways, though the furan-pyridazinone group could alter hepatic clearance .
  • Selectivity Challenges: The pyridazinone core in the target compound may confer selectivity for specific kinases or taste receptors, differentiating it from acetamide-based pyridazinones .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the multi-step synthesis of this compound?

Methodological Answer:

  • Stepwise Synthesis: Begin with the preparation of key intermediates: furan-2-ylmethylamine and 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid. Coupling under amide-forming conditions (e.g., EDC/HOBt or DCC) is critical .
  • Reaction Optimization: Control temperature (typically 0–25°C for coupling), solvent polarity (DMF or THF), and reaction time (12–24 hours). Monitor progress via TLC or HPLC .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product ≥95% purity .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Acquire 1H and 13C NMR in deuterated DMSO-d6 or CDCl3. Key signals include aromatic protons (δ 6.5–8.5 ppm), oxalamide NH (δ 9.5–10.5 ppm), and methylthio group (δ 2.5 ppm) .
  • HPLC-MS: Confirm molecular weight via ESI-MS (expected [M+H]+ ~480–500 Da) and assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

Basic: What protocols are used for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition: Evaluate COX-2 or kinase inhibition via fluorometric assays (e.g., fluorescence polarization) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations (e.g., replacing methylthio with hydroxy or chloro groups) to assess impact on bioactivity .
  • Pharmacophore Mapping: Use molecular modeling (e.g., Schrödinger Suite) to identify critical hydrogen-bonding (oxalamide) and hydrophobic (furan/thiophene) motifs .
  • Data Correlation: Compare IC50 values (e.g., anticancer activity) with electronic (Hammett σ) or steric (Taft Es) parameters of substituents .

Advanced: How can inconsistencies in synthesis yields be systematically addressed?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables: solvent (DMF vs. THF), base (DIPEA vs. TEA), and coupling reagent (EDC vs. DCC) .
  • Byproduct Analysis: Characterize side products via LC-MS to identify competing reactions (e.g., oxalamide hydrolysis) .
  • Scale-Up Adjustments: Optimize stirring rate (≥500 rpm) and inert atmosphere (N2/Ar) to minimize decomposition .

Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock into COX-2 (PDB: 5KIR) or kinase domains. Focus on binding energy (ΔG ≤ -8 kcal/mol) and pose validation (RMSD ≤ 2.0 Å) .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (e.g., RMSF < 1.5 Å) .
  • QSAR Modeling: Develop PLS regression models using descriptors (logP, polar surface area) from PubChem data .

Advanced: How should researchers conduct comparative analyses with structural analogs?

Methodological Answer:

  • Analog Selection: Prioritize compounds with variations in the phenyl (e.g., 4-fluoro vs. 3-methylthio) or pyridazinone moieties .
  • Biological Profiling: Test analogs in parallel assays (e.g., same cell line batch) to minimize variability. Use ANOVA for statistical significance (p < 0.05) .
  • Thermodynamic Solubility: Compare solubility (shake-flask method, pH 7.4 PBS) to correlate lipophilicity (clogP) with bioavailability .

Advanced: What methodologies resolve variability in biological assay data?

Methodological Answer:

  • Dose-Response Replicates: Perform triplicate runs with internal controls (e.g., staurosporine for apoptosis assays) .
  • Pathway Analysis: Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
  • Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem) to validate trends .

Advanced: How can the reactivity of the oxalamide group be leveraged for derivatization?

Methodological Answer:

  • Nucleophilic Substitution: React with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to modify the NH group .
  • Oxidation: Treat with mCPBA to convert methylthio to methylsulfonyl, enhancing polarity .
  • Protection/Deprotection: Use Boc-anhydride for temporary NH protection during functionalization .

Advanced: What strategies ensure long-term stability of this compound in research settings?

Methodological Answer:

  • Storage Conditions: Store at -20°C under argon in amber vials. Avoid aqueous buffers (hydrolysis risk) .
  • Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
  • Lyophilization: Prepare stable lyophilized powders (trehalose matrix) for in vivo studies .

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